molecular formula C30H29N3OS2 B2839064 3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide CAS No. 866049-13-0

3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide

Cat. No.: B2839064
CAS No.: 866049-13-0
M. Wt: 511.7
InChI Key: JTZUCCNNVHCRQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-[2-({2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}sulfanyl)phenyl]benzenecarboxamide is a potent and cell-active allosteric inhibitor of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2), a critical node in the RAS/MAPK signaling pathway. SHP2 is required for signaling downstream of receptor tyrosine kinases (RTKs) , and its dysregulation is implicated in various cancers, including those driven by KRAS mutations. This compound functions by stabilizing SHP2 in its auto-inhibited conformation, thereby preventing its role in signal transduction. Its primary research value lies in probing the role of SHP2 in oncogenesis and resistance mechanisms, particularly to targeted therapies like RAF and MEK inhibitors . Researchers utilize this inhibitor to investigate combination treatment strategies aimed at overcoming therapeutic resistance in models of RTK-driven and RAS-driven cancers , making it a vital tool for elucidating cancer biology and developing novel anti-cancer regimens.

Properties

IUPAC Name

3-methyl-N-[2-[[2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N3OS2/c1-20-14-16-22(17-15-20)19-35-30-32-25-11-4-3-10-24(25)29(33-30)36-27-13-6-5-12-26(27)31-28(34)23-9-7-8-21(2)18-23/h5-9,12-18H,3-4,10-11,19H2,1-2H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTZUCCNNVHCRQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=CC=C4NC(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Unlike the thione-thiol tautomerism observed in 1,2,4-triazoles (e.g., compounds [7–9]), the tetrahydroquinazoline core of the target compound likely avoids tautomeric shifts, simplifying spectral interpretation (e.g., absence of νS-H bands at 2500–2600 cm⁻¹) .

Infrared (IR) Spectroscopy

Functional Group Target Compound (Expected) Analog [7–9] () Analog [4–6] ()
C=S Stretching ~1247–1255 cm⁻¹ 1247–1255 cm⁻¹ 1243–1258 cm⁻¹
C=O Stretching Not applicable Absent 1663–1682 cm⁻¹
NH Stretching ~3150–3319 cm⁻¹ 3278–3414 cm⁻¹ 3150–3319 cm⁻¹

Q & A

Q. What are the established synthetic routes for 3-methyl-N-[...]benzenecarboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including:

  • Quinazoline core formation : Cyclization of substituted tetrahydroquinazoline precursors under reflux conditions in solvents like ethanol or acetonitrile .
  • Sulfanyl group introduction : Nucleophilic substitution using thiol-containing intermediates (e.g., 4-methylbenzyl mercaptan) with optimized molar ratios (1:1.2) in anhydrous dichloromethane .
  • Coupling reactions : Amide bond formation between the quinazoline-sulfanyl intermediate and 3-methylbenzoic acid derivatives using coupling agents like EDCI/HOBt .

Q. Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while ethanol enhances crystallization .
  • Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
  • Purity monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediates and final product (target purity >95%) .

Q. What analytical techniques are recommended for structural validation of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.1–8.2 ppm), and sulfanyl-linked protons (δ 3.8–4.2 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the quinazoline and benzamide moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₃₀H₃₁N₃O₂S₂: 554.1784; observed: 554.1786) .
  • Infrared Spectroscopy (IR) : Identify carbonyl stretches (1680–1700 cm⁻¹) and sulfanyl groups (2550–2600 cm⁻¹) .

Critical Note : Cross-validate data with computational tools (e.g., ACD/Labs or ChemDraw simulations) to resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

Methodological Answer: Contradictions often arise from variations in assay design or model systems. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for IC₅₀ normalization) .
  • Dose-response validation : Perform triplicate experiments with 8–10 concentration points to ensure reproducibility .
  • Meta-analysis : Compare data across studies using tools like Prism or R to identify outliers or systemic biases (e.g., solvent effects in cell viability assays) .

Example Case : Discrepancies in IC₅₀ values for antiproliferative activity (e.g., 2.5 µM vs. 8.7 µM) may stem from differences in ATP concentrations in kinase assays .

Q. What computational methods are used to study the compound's interactions with biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina) : Predict binding modes to targets like EGFR or PI3K using crystal structures (PDB: 1M17) .
  • Molecular Dynamics (GROMACS) : Simulate ligand-protein stability over 100 ns trajectories to assess hydrogen bonding and hydrophobic interactions .
  • QSAR Modeling : Correlate structural features (e.g., sulfanyl group electronegativity) with activity using descriptors like logP and polar surface area .

Key Finding : The tetrahydroquinazoline core shows strong π-π stacking with kinase active sites, while the sulfanyl group enhances solubility without compromising binding .

Q. How should experimental designs be tailored to evaluate the compound's pharmacokinetic properties?

Methodological Answer:

  • In vitro ADME :
    • Microsomal stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .
    • Caco-2 permeability : Assess bidirectional transport to predict oral bioavailability (Papp >1 × 10⁻⁶ cm/s indicates high absorption) .
  • In vivo pharmacokinetics : Administer 10 mg/kg (IV and oral) in Sprague-Dawley rats; collect plasma samples at 0.5, 2, 6, 12, 24 h for AUC and half-life calculations .

Q. What strategies mitigate oxidative degradation during long-term stability studies?

Methodological Answer:

  • Storage conditions : Use amber vials at -20°C under nitrogen to prevent light- and oxygen-induced degradation .
  • Antioxidant additives : Include 0.1% w/v ascorbic acid in aqueous formulations .
  • Stability-indicating assays : Monitor degradation products via UPLC-PDA at 254 nm; validate method specificity with forced degradation (heat, pH 3/9) .

Critical Insight : The sulfanyl group is prone to oxidation; replacing it with a methylsulfone group improves stability but reduces target affinity .

Q. How can structural modifications enhance the compound's selectivity for cancer vs. normal cells?

Methodological Answer:

  • Fragment-based design : Introduce substituents (e.g., fluorine at C-6 of the quinazoline) to exploit hydrophobic pockets in cancer-specific kinases .
  • Prodrug strategies : Mask the sulfanyl group as a thiophosphate ester to reduce off-target effects; hydrolyze selectively in tumor microenvironments .
  • Selectivity screening : Profile against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target hits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.